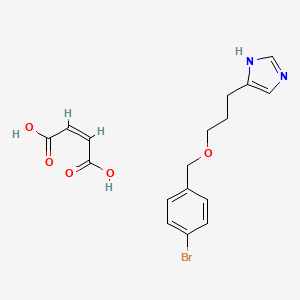

4-(3-((4-Bromobenzyl)oxy)propyl)-1H-imidazole maleate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-(3-((4-Bromobenzyl)oxy)propyl)-1H-imidazole maleate is an organic compound that features a bromobenzyl group attached to an imidazole ring via a propyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-((4-Bromobenzyl)oxy)propyl)-1H-imidazole maleate typically involves multiple steps:

Imidazole Formation: The imidazole ring can be synthesized through a condensation reaction involving glyoxal, ammonia, and formaldehyde.

Maleate Formation: The final step involves the formation of the maleate salt by reacting the imidazole derivative with maleic acid.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Palladium on carbon (Pd/C), hydrogen gas (H2)

Substitution: Amines, thiols, sodium hydride (NaH)

Major Products

Oxidation: Bromobenzaldehyde, bromobenzoic acid

Reduction: Reduced imidazole derivatives

Substitution: Substituted benzyl derivatives

Scientific Research Applications

4-(3-((4-Bromobenzyl)oxy)propyl)-1H-imidazole maleate has several applications in scientific research:

Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

Materials Science: The compound can be utilized in the development of novel materials with specific electronic or optical properties.

Biological Studies: It can serve as a probe or ligand in biochemical assays to study enzyme interactions and receptor binding.

Industrial Applications: The compound can be used in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 4-(3-((4-Bromobenzyl)oxy)propyl)-1H-imidazole maleate involves its interaction with specific molecular targets such as enzymes or receptors. The bromobenzyl group can facilitate binding to hydrophobic pockets, while the imidazole ring can participate in hydrogen bonding and coordination with metal ions . These interactions can modulate the activity of the target proteins and influence various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

- 4-(3-(Phenyl)propyl)-1H-imidazole maleate

- 4-(3-(Chlorobenzyl)oxy)propyl)-1H-imidazole maleate

- 4-(3-(Methoxybenzyl)oxy)propyl)-1H-imidazole maleate

Uniqueness

4-(3-((4-Bromobenzyl)oxy)propyl)-1H-imidazole maleate is unique due to the presence of the bromine atom, which can enhance its reactivity and binding affinity in various chemical and biological contexts . The bromine atom also allows for further functionalization through substitution reactions, providing versatility in synthetic applications .

Biological Activity

4-(3-((4-Bromobenzyl)oxy)propyl)-1H-imidazole maleate is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

- Molecular Formula : C13H15BrN2O4

- Molecular Weight : 329.17 g/mol

This compound features an imidazole ring, a bromobenzyl group, and a propoxy linker, contributing to its biological activity.

The biological activity of this compound is primarily linked to its interaction with specific biological targets:

- Histamine H3 Receptor Antagonism : The imidazole moiety is known for its role in modulating histamine receptors. Studies indicate that compounds with similar structures can act as antagonists at the H3 receptor, which is involved in neurotransmission and various physiological processes .

- Indoleamine 2,3-Dioxygenase (IDO) Inhibition : Some derivatives of imidazole compounds have shown inhibitory effects on IDO, an enzyme implicated in immune regulation and tumor progression. This inhibition can enhance anti-tumor immunity by preventing tryptophan catabolism .

Biological Activity Overview

Case Studies

-

Histamine H3 Receptor Modulation :

A study investigated the effects of various imidazole derivatives on histamine H3 receptors. Results indicated that compounds similar to this compound exhibited significant antagonistic activity, leading to increased neurotransmitter release and improved cognitive function in animal models . -

Cancer Immunotherapy :

In a preclinical model, the compound was tested for its ability to inhibit IDO activity. The results demonstrated a marked increase in T-cell proliferation and cytokine production when administered alongside standard cancer therapies, suggesting a synergistic effect that could enhance treatment efficacy .

Research Findings

Recent research has focused on synthesizing and evaluating various analogs of imidazole compounds to determine their biological efficacy. The findings suggest that modifications to the bromobenzyl group can enhance receptor selectivity and potency against specific targets.

Summary of Findings

- Selectivity : Compounds with different substituents on the imidazole ring show varying degrees of selectivity for histamine receptors.

- Efficacy : The anti-inflammatory and immunomodulatory effects are promising for developing new therapeutic agents targeting autoimmune diseases and cancer.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 4-(3-((4-Bromobenzyl)oxy)propyl)-1H-imidazole maleate with high yield?

- Methodological Answer : Optimize the alkylation step using anhydrous acetone as the solvent, potassium carbonate as the base, and a reaction time of 12–18 hours under reflux. Post-synthesis, purify the crude product via silica gel column chromatography with a gradient elution (e.g., petroleum ether/ethyl acetate = 1:2) to isolate the target compound. Monitor reaction progress using TLC and confirm purity via HPLC .

Q. How can the compound be structurally characterized using spectroscopic techniques?

- Methodological Answer : Perform 1H-NMR analysis in deuterated solvents (e.g., CDCl3) to identify key proton environments, such as the imidazole ring (δ ~7.4–8.1 ppm), bromobenzyl ether (δ ~4.6 ppm for CH2), and maleate counterion protons. Compare spectral data with synthesized analogs (e.g., chlorinated imidazole derivatives) to validate assignments .

Q. What purification strategies are effective for removing byproducts after synthesis?

- Methodological Answer : Use silica gel column chromatography with polar solvent systems (e.g., ethyl acetate/methanol) to separate unreacted starting materials or dimeric impurities. For persistent impurities, employ preparative HPLC with a C18 column and acetonitrile/water mobile phase .

Advanced Research Questions

Q. How can experimental design principles optimize impurity profiling for this compound?

- Methodological Answer : Apply a Design of Experiments (DOE) approach to screen variables affecting impurity formation (e.g., reaction temperature, stoichiometry). Use HPLC-MS to identify impurities (e.g., bromobenzyl ether hydrolysis products) and cross-reference with databases like USP monographs for structural analogs (e.g., Domperidone Maleate impurities) .

Q. What strategies resolve contradictions in spectral data during structural elucidation?

- Methodological Answer : If proton signals overlap (e.g., imidazole vs. aromatic protons), employ 2D-NMR techniques (COSY, HSQC) or deuterium exchange experiments. For ambiguous mass spectrometry results, compare fragmentation patterns with synthetic intermediates or use high-resolution MS (HRMS) to confirm molecular formulas .

Q. How can stability studies under stress conditions inform storage and handling protocols?

- Methodological Answer : Conduct accelerated degradation studies by exposing the compound to heat (40–60°C), humidity (75% RH), and UV light. Analyze degradation products via ion-pair HPLC (e.g., using tetrabutylammonium phosphate as the ion-pair reagent) to identify hydrolytic or oxidative pathways .

Q. What experimental designs are effective for developing robust analytical methods?

- Methodological Answer : Use factorial designs to optimize chromatographic parameters (e.g., pH, column temperature, ion-pair reagent concentration). For ion-pair LC, test sodium hexanesulfonate or octanesulfonate as reagents to improve peak symmetry and resolution for the maleate counterion .

Q. Data Interpretation & Troubleshooting

Q. How to address inconsistent yields in scale-up synthesis?

- Methodological Answer : Investigate solvent purity (e.g., residual water in acetone) and reagent stoichiometry. For maleate salt formation, ensure precise pH control during crystallization. Characterize low-yield batches via DSC to detect polymorphic variations .

Q. What analytical approaches validate the absence of genotoxic impurities?

- Methodological Answer : Employ LC-MS/MS with a sensitivity limit of ≤1 ppm for brominated byproducts. Cross-validate results using spiked samples and reference standards from structurally related compounds (e.g., 4-(chloromethyl)phenyl imidazole derivatives) .

Q. How to reconcile discrepancies between computational and experimental logP values?

Properties

IUPAC Name |

5-[3-[(4-bromophenyl)methoxy]propyl]-1H-imidazole;(Z)-but-2-enedioic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15BrN2O.C4H4O4/c14-12-5-3-11(4-6-12)9-17-7-1-2-13-8-15-10-16-13;5-3(6)1-2-4(7)8/h3-6,8,10H,1-2,7,9H2,(H,15,16);1-2H,(H,5,6)(H,7,8)/b;2-1- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCHRGXAJISGIRV-BTJKTKAUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1COCCCC2=CN=CN2)Br.C(=CC(=O)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1COCCCC2=CN=CN2)Br.C(=C\C(=O)O)\C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19BrN2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.